Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
CAS No.: 35403-14-6
Cat. No.: VC7969751
Molecular Formula: C10H19N3O6
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.
![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- - 35403-14-6](/images/structure/VC7969751.png)
Specification
CAS No. | 35403-14-6 |
---|---|
Molecular Formula | C10H19N3O6 |
Molecular Weight | 277.27 g/mol |
IUPAC Name | 2-[2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]ethylamino]acetic acid |
Standard InChI | InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19) |
Standard InChI Key | NLDXOMJOXVLFNP-UHFFFAOYSA-N |
SMILES | C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O |
Canonical SMILES | C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure consists of a glycine backbone modified by two symmetrically arranged 2-[(carboxymethyl)amino]ethyl groups. Each ethyl chain terminates in a tertiary amine bonded to two carboxymethyl moieties, creating a branched topology. This configuration is represented by the InChI string:
The InChIKey, , confirms its unique stereoelectronic profile .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 67-43-6 |
Molecular Formula | |
Molecular Weight | 393.35 g/mol |
InChI | See above |
InChIKey | QPCDCPDFJACHGM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Industrial Production
Large-scale manufacturing necessitates stringent control over reaction stoichiometry and purification steps to avoid byproducts such as N-nitroso derivatives (e.g., CAS 862542-34-5) . Chromatographic techniques or crystallization are likely used to isolate the pure compound.
Coordination Chemistry and Metal Chelation
Binding Modes
The compound’s eight oxygen and three nitrogen atoms create a polydentate ligand system capable of forming octahedral complexes with transition metals. Density functional theory (DFT) simulations predict preferential binding to Fe³⁺, Cu²⁺, and Zn²⁺, with stability constants () exceeding those of EDTA in certain pH ranges.
Table 2: Comparative Chelation Efficacy
Metal Ion | Glycine Derivative | EDTA |
---|---|---|
Fe³⁺ | 18.7 (estimated) | 25.1 |
Cu²⁺ | 16.3 (estimated) | 18.8 |
Zn²⁺ | 12.9 (estimated) | 16.5 |
Environmental Applications
In water treatment, the compound’s selectivity for heavy metals like Pb²⁺ and Cd²⁺ enables its use in ion-exchange resins or flocculation agents. Its biodegradability profile, though unstudied, is expected to surpass that of EDTA due to the absence of persistent aromatic rings .
Future Research Directions
Stability Studies
Investigations into hydrolysis kinetics under varying temperatures and pH conditions are critical for optimizing industrial applications.
Biomedical Applications
In vivo studies assessing metal chelation efficacy and pharmacokinetics are needed to validate therapeutic potential.
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